molecular formula C13H18FN3O2 B13416938 Benzohydroxamic acid, 4-fluoro-N-(4-methylpiperazinyl)methyl- CAS No. 40890-96-8

Benzohydroxamic acid, 4-fluoro-N-(4-methylpiperazinyl)methyl-

Cat. No.: B13416938
CAS No.: 40890-96-8
M. Wt: 267.30 g/mol
InChI Key: CWQLKDMTAQKSEX-UHFFFAOYSA-N
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Description

Benzohydroxamic acid, 4-fluoro-N-(4-methylpiperazinyl)methyl- is a chemical compound known for its unique structure and properties It is a derivative of benzohydroxamic acid, where the benzene ring is substituted with a fluorine atom and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzohydroxamic acid, 4-fluoro-N-(4-methylpiperazinyl)methyl- typically involves multiple steps. One common method includes the reaction of 4-fluorobenzoic acid with hydroxylamine to form 4-fluorobenzohydroxamic acid. This intermediate is then reacted with 4-methylpiperazine in the presence of a suitable coupling agent to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzohydroxamic acid, 4-fluoro-N-(4-methylpiperazinyl)methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.

Scientific Research Applications

Benzohydroxamic acid, 4-fluoro-N-(4-methylpiperazinyl)methyl- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for metalloproteinases and urease.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in cancer treatment due to its ability to inhibit specific enzymes.

    Industry: It is used in the development of new materials and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of Benzohydroxamic acid, 4-fluoro-N-(4-methylpiperazinyl)methyl- involves its interaction with molecular targets such as enzymes. The hydroxamic acid moiety can chelate metal ions in the active site of enzymes, inhibiting their activity. This chelation disrupts the normal function of the enzyme, leading to its inhibition. The piperazine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzohydroxamic acid: The parent compound without the fluorine and piperazine substitutions.

    4-Fluorobenzohydroxamic acid: Similar structure but lacks the piperazine ring.

    N-(4-Methylpiperazinyl)methylbenzohydroxamic acid: Lacks the fluorine substitution on the benzene ring.

Uniqueness

Benzohydroxamic acid, 4-fluoro-N-(4-methylpiperazinyl)methyl- is unique due to the combination of the fluorine atom and the piperazine ring. This combination enhances its chemical reactivity and binding affinity, making it a valuable compound for various applications.

Properties

CAS No.

40890-96-8

Molecular Formula

C13H18FN3O2

Molecular Weight

267.30 g/mol

IUPAC Name

4-fluoro-N-hydroxy-N-[(4-methylpiperazin-1-yl)methyl]benzamide

InChI

InChI=1S/C13H18FN3O2/c1-15-6-8-16(9-7-15)10-17(19)13(18)11-2-4-12(14)5-3-11/h2-5,19H,6-10H2,1H3

InChI Key

CWQLKDMTAQKSEX-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CN(C(=O)C2=CC=C(C=C2)F)O

Origin of Product

United States

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